molecular formula C12H15NO4 B166701 (4S)-4-Benzyl-L-glutamic acid CAS No. 129446-71-5

(4S)-4-Benzyl-L-glutamic acid

Cat. No.: B166701
CAS No.: 129446-71-5
M. Wt: 237.25 g/mol
InChI Key: ATCFYQUZTYQTJN-UWVGGRQHSA-N
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Description

(4S)-4-Benzyl-L-glutamic acid is a chiral amino acid derivative characterized by the presence of a benzyl group attached to the fourth carbon of the glutamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Benzyl-L-glutamic acid typically involves the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the benzyl group at the fourth carbon. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride to facilitate the alkylation reaction. The protected intermediate is then deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxyl groups, converting them into primary alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include benzyl alcohol and benzaldehyde derivatives.
  • Reduction products include primary alcohols derived from the carboxyl groups.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(4S)-4-Benzyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-Benzyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The compound can act as an inhibitor or activator of enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

    (4R)-4-Benzyl-L-glutamic acid: The enantiomer of (4S)-4-Benzyl-L-glutamic acid, differing in the spatial arrangement of the benzyl group.

    4-Benzyl-D-glutamic acid: The D-isomer of the compound, with different stereochemistry.

    4-Methyl-L-glutamic acid: A similar compound with a methyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to interact selectively with molecular targets makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(2S,4S)-2-amino-4-benzylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCFYQUZTYQTJN-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428803
Record name (4S)-4-Benzyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129446-71-5
Record name (4S)-4-Benzyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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